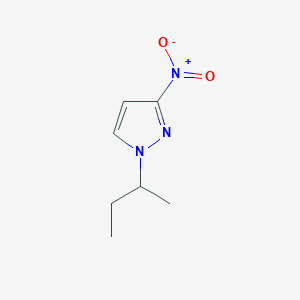

1-(butan-2-yl)-3-nitro-1H-pyrazole

描述

Significance of the 1H-Pyrazole Scaffold in Heterocyclic Chemistry Research

The 1H-pyrazole scaffold is a cornerstone in heterocyclic chemistry, recognized for its versatile applications and diverse biological activities. nih.govglobalresearchonline.net Pyrazole (B372694) and its derivatives are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to numerous therapeutic applications. ijrpr.comnih.gov These compounds exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic activities. ijrpr.comrroij.com

The pyrazole ring's unique electronic and steric properties contribute to its efficacy in drug design. ijrpr.com The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while substitution at the nitrogen atom, as seen in 1-(butan-2-yl)-3-nitro-1H-pyrazole, modifies its chemical character and interaction capabilities. nih.gov This adaptability allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial for developing effective therapeutic agents. ijrpr.comrroij.com Beyond medicine, pyrazole derivatives are also integral to the development of agrochemicals, such as herbicides and fungicides, and have applications in materials science. rroij.com

Rationale for Comprehensive Investigation of this compound

A comprehensive investigation of this compound is warranted due to the unique combination of its structural features: the pyrazole core, the N-alkyl substituent (butan-2-yl), and the electron-withdrawing nitro group. The presence and position of substituents on the pyrazole ring can significantly influence its biological and chemical properties. rroij.com

The sec-butyl group at the N1 position introduces a chiral center and increases the lipophilicity of the molecule compared to simpler alkyl substituents. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical parameters in drug discovery. The specific stereochemistry of the butan-2-yl group could also lead to stereoselective interactions with chiral biological molecules like enzymes and receptors. Therefore, a detailed study of this compound could provide valuable insights into structure-activity relationships within the nitropyrazole class and could lead to the discovery of new compounds with tailored properties for applications in medicine, agriculture, or materials science.

Overview of Advanced Research Methodologies and Thematic Areas for Nitrated Pyrazoles

The study of nitrated pyrazoles employs a variety of advanced research methodologies, spanning synthesis, characterization, and computational analysis.

Synthesis: The synthesis of nitropyrazoles typically involves the direct nitration of the pyrazole ring. scispace.comsemanticscholar.org Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid with acetic anhydride. google.comsemanticscholar.org The regioselectivity of the nitration can be influenced by the reaction conditions and the nature of the substituents already present on the pyrazole ring. scispace.com For N-substituted pyrazoles, nitration often occurs at the C4 or C3/C5 positions. scispace.com Research also focuses on developing greener and more efficient synthetic routes, including one-pot procedures and the use of milder nitrating agents to improve yields and reduce by-products. researchgate.netmdpi.com

Characterization: A suite of spectroscopic and analytical techniques is used to confirm the structure and purity of newly synthesized nitropyrazoles. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of protons and carbon atoms. researchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups, such as the characteristic strong absorptions of the nitro group (NO₂). researchgate.netnih.gov

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides precise information about the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. bohrium.com

Computational Studies: Theoretical chemistry plays a significant role in understanding the properties of nitropyrazoles. Density Functional Theory (DFT) calculations are used to optimize molecular geometries, predict spectroscopic data (NMR, IR), and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These computational models help to rationalize experimental findings and to predict the reactivity and stability of new compounds. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1006952-53-9 | appchemical.com |

| Molecular Formula | C₇H₁₁N₃O₂ | appchemical.com |

| Molecular Weight | 169.18 g/mol | appchemical.com |

| SMILES | [O-]N+c1ccn(n1)C(CC)C | appchemical.com |

Table 2: Comparison of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Pyrazole | C₃H₄N₂ | 68.08 | Parent heterocyclic ring orientjchem.org |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | Nitro group at C3 position nih.gov |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | Nitro group at C4 position chemicalbook.com |

| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 217.10 | Multiple nitro groups researchgate.net |

| This compound | C₇H₁₁N₃O₂ | 169.18 | N-alkyl and nitro substitution appchemical.com |

Structure

3D Structure

属性

IUPAC Name |

1-butan-2-yl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-6(2)9-5-4-7(8-9)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWWVYDCUUBME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Butan 2 Yl 3 Nitro 1h Pyrazole and Its Analogues

Diverse Synthetic Routes to the 1H-Pyrazole Core Precursors

The construction of the 1H-pyrazole ring is a cornerstone of many synthetic approaches to substituted pyrazoles. These methods often generate a pyrazole (B372694) core that can be further modified to introduce the desired substituents.

Cyclocondensation Strategies for 1H-Pyrazole Formation

The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. beilstein-journals.orgacs.org This approach, known as the Knorr pyrazole synthesis, is highly versatile. beilstein-journals.org For the synthesis of a 1-substituted pyrazole, a monosubstituted hydrazine is typically employed.

Key strategies for forming the pyrazole ring via cyclocondensation include:

Reaction of 1,3-Diketones with Hydrazines: The condensation of a β-diketone with a substituted hydrazine, such as sec-butylhydrazine, can theoretically yield the desired 1-(butan-2-yl)pyrazole core. However, the use of unsymmetrical 1,3-diketones can lead to mixtures of regioisomers. rsc.orgrsc.org

Condensation with α,β-Unsaturated Carbonyls: α,β-Unsaturated ketones and aldehydes can react with hydrazines to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. researchgate.net

Multicomponent Reactions (MCRs): Modern synthetic approaches often utilize MCRs to build the pyrazole ring in a single step from multiple starting materials. For instance, the in-situ generation of 1,3-dicarbonyl compounds followed by their reaction with a hydrazine offers an efficient route to polysubstituted pyrazoles. beilstein-journals.org

| Precursor Type | Reagent 2 | Resulting Core | Key Features |

| 1,3-Dicarbonyl Compound | Substituted Hydrazine | Substituted Pyrazole | Classical, versatile, potential regioisomerism. beilstein-journals.orgrsc.orgrsc.org |

| α,β-Unsaturated Carbonyl | Substituted Hydrazine | Pyrazoline (then Pyrazole) | Requires an oxidation step. researchgate.net |

| In-situ generated 1,3-Diketone | Substituted Hydrazine | Polysubstituted Pyrazole | Efficient, one-pot synthesis. beilstein-journals.org |

Post-Synthetic Functionalization Approaches for Nitro and Butan-2-yl Groups

An alternative to constructing the ring with all substituents in place is to introduce them onto a pre-formed pyrazole core. This can be achieved through N-alkylation to introduce the butan-2-yl group and electrophilic nitration for the nitro group.

N-Alkylation of 3-Nitropyrazole: A common strategy involves the N-alkylation of a pre-existing 3-nitropyrazole with a suitable butan-2-yl electrophile, such as 2-bromobutane (B33332) or sec-butyl tosylate. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen. The choice of base and solvent can be critical to achieving good yields and regioselectivity, as N-alkylation can occur at either of the two nitrogen atoms in an unsymmetrical pyrazole. researchgate.netmdpi.com

Nitration of 1-(butan-2-yl)-1H-pyrazole: Conversely, one could start with 1-(butan-2-yl)-1H-pyrazole and introduce the nitro group via electrophilic aromatic substitution. Nitration of pyrazoles typically occurs at the 4-position. However, the directing effects of the N-alkyl group and the reaction conditions can influence the position of nitration. Achieving selective nitration at the 3-position can be challenging and may require specific reagents or a multi-step strategy involving blocking groups.

| Functionalization Step | Starting Material | Reagent | Product |

| N-Alkylation | 3-Nitro-1H-pyrazole | 2-Bromobutane | 1-(butan-2-yl)-3-nitro-1H-pyrazole & 1-(butan-2-yl)-5-nitro-1H-pyrazole |

| Nitration | 1-(butan-2-yl)-1H-pyrazole | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 1-(butan-2-yl)-4-nitro-1H-pyrazole (major), other isomers possible |

Regioselective and Stereoselective Synthesis of this compound

The synthesis of the target molecule is complicated by the potential for forming both regioisomers (1,3- vs. 1,5-disubstituted) and stereoisomers (R vs. S at the butan-2-yl group).

Control of Butan-2-yl Stereochemistry in Pyrazole N-Alkylation Reactions

Introducing the chiral sec-butyl group requires careful consideration of stereochemistry. If a racemic mixture of the butan-2-yl precursor is used, the final product will also be a racemate. To obtain a specific enantiomer of this compound, one of two strategies is generally employed:

Use of an Enantiomerically Pure Starting Material: The N-alkylation of 3-nitropyrazole can be performed with an enantiomerically pure form of a sec-butyl electrophile, such as (R)-2-bromobutane or (S)-2-bromobutane. If the alkylation proceeds via an SN2 mechanism, the stereochemistry at the chiral center will be inverted. However, SN1 pathways could lead to racemization. acsgcipr.org

Chiral Resolution: A racemic mixture of the final product can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.

Recent advances in catalysis have explored stereoretentive C-H alkylation reactions, which could potentially offer another route to control stereochemistry, though this is a developing area. acs.org

Regioisomeric Control in Nitro-Pyrazole Synthesis

Controlling the position of the nitro and butan-2-yl groups is a significant challenge in pyrazole synthesis.

Cyclocondensation Approach: When using an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine, the reaction can yield two different regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some pyrazole formations. rsc.orgrsc.org

N-Alkylation of 3-Nitropyrazole: The alkylation of 3-nitropyrazole with a sec-butyl halide can produce a mixture of this compound and 1-(butan-2-yl)-5-nitro-1H-pyrazole. The ratio of these products depends on the reaction conditions, with factors like the base, solvent, and temperature playing a crucial role. Generally, the less sterically hindered nitrogen is favored, but electronic effects from the nitro group can also direct the alkylation. ias.ac.in

Nitration of 1-(butan-2-yl)-1H-pyrazole: Direct nitration of 1-(butan-2-yl)-1H-pyrazole is likely to yield the 4-nitro isomer as the major product due to the directing effects of the pyrazole ring nitrogens. To achieve substitution at the 3-position, a more complex, multi-step sequence might be necessary, potentially involving a blocking group at the 4-position, followed by nitration and subsequent removal of the blocking group.

Green Chemistry Principles and Sustainable Approaches in Pyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Several green chemistry principles can be applied to the synthesis of pyrazoles.

Use of Greener Solvents: Traditional pyrazole syntheses often use volatile organic solvents. A greener approach involves the use of water, ionic liquids, or fluorinated alcohols, which can also enhance regioselectivity. rsc.orgrsc.org Solvent-free reaction conditions are also being explored.

Catalyst-Free and Multicomponent Reactions: One-pot, multicomponent reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and save energy. beilstein-journals.org Catalyst-free methods, where possible, also contribute to a greener process by avoiding the use of potentially toxic or expensive catalysts.

Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction times and improve yields, leading to more energy-efficient syntheses compared to conventional heating methods.

Solvent-Free and Catalytic Methodologies

Modern synthetic chemistry increasingly prioritizes the development of environmentally benign and efficient processes. For the synthesis of this compound and its analogues, solvent-free and catalytic methods represent a significant advancement over traditional approaches, which often rely on harsh conditions and volatile organic solvents. mdpi.commdpi.com

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. Microwave irradiation has emerged as a powerful tool in this context, often accelerating reaction rates and improving yields. For instance, the synthesis of pyrazole derivatives has been effectively achieved under solvent-free conditions, sometimes facilitated by catalysts like nano-ZnO or maltose. mdpi.com While a specific solvent-free synthesis for this compound is not extensively documented, the general principles are applicable. A plausible approach could involve the reaction of a suitable butylated hydrazine derivative with a nitrated three-carbon synthon under solvent-free conditions, potentially with microwave assistance to drive the reaction to completion.

Catalytic methods provide another avenue for efficient pyrazole synthesis. Both homogeneous and heterogeneous catalysts have been employed to improve reaction selectivity and efficiency. For example, copper-catalyzed condensation reactions have been shown to produce pyrazoles at room temperature with short reaction times. organic-chemistry.org The synthesis of multi-substituted pyrazoles has been achieved using potassium carbonate as a mediator in a [3+2] cycloaddition reaction under mild, non-toxic conditions. nih.gov The use of ionic liquids as both solvent and catalyst has also been explored for pyrazole synthesis, offering benefits such as high atom economy and catalyst recyclability. nih.gov

The table below summarizes various catalytic and solvent-free approaches for the synthesis of pyrazole derivatives, which could be adapted for the synthesis of this compound.

| Catalyst/Condition | Reactants | Product Type | Key Advantages |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Excellent yield (95%), solvent-free potential. mdpi.com |

| Copper Triflate/[bmim]PF6 | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazine | 1,3,5-trisubstituted pyrazole | Catalytic, use of ionic liquid. nih.gov |

| K2CO3 | Hydrazonoyl chlorides, Cinnamic aldehydes | Multi-substituted pyrazoles | Mild conditions, non-toxic, good functional group tolerance. nih.gov |

| Microwave Irradiation | Phenyl hydrazines, Nitroolefins, Benzaldehydes | 1,3,5-trisubstituted pyrazoles | Enzyme-catalyzed, regioselective. acs.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of this compound, maximizing atom economy is a key consideration for developing sustainable processes.

Traditional multi-step syntheses of substituted pyrazoles often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. One-pot, multi-component reactions (MCRs) offer a significant advantage in this regard. MCRs combine three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. aablocks.com For example, a four-component, one-pot reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives demonstrates high efficiency and atom economy. aablocks.com

The reaction efficiency of pyrazole synthesis is also influenced by factors such as reaction time, temperature, and the nature of the catalyst. The use of highly efficient catalysts can significantly improve reaction rates and yields, even under mild conditions. For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates provides pyrazoles in good yields with high atom and step economy. organic-chemistry.org

The following table illustrates how different synthetic approaches impact reaction efficiency and atom economy in the context of pyrazole synthesis.

| Synthetic Approach | Key Features | Impact on Atom Economy & Efficiency |

| Classical Multi-Step Synthesis | Often involves protection/deprotection steps and stoichiometric reagents. | Generally lower atom economy and efficiency due to waste generation and multiple purification steps. |

| One-Pot Multi-Component Reactions (MCRs) | Combines multiple reactants in a single step. | High atom economy and efficiency by minimizing steps and waste. aablocks.com |

| Catalytic Cycloaddition Reactions | Utilizes catalysts to promote bond formation. | Can achieve high efficiency and regioselectivity under mild conditions, improving overall process economy. organic-chemistry.orgnih.gov |

Derivatization and Scaffold Modification Strategies for this compound

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The presence of the nitro group and the pyrazole ring offers multiple sites for chemical modification.

A primary strategy for derivatization involves reactions at the N-H position of the pyrazole ring if a precursor without the butan-2-yl group is used. Alkylation, arylation, and acylation are common transformations. For instance, 1-alkyl-4-aminopyrazoles can be synthesized from 4-nitropyrazole via a Mitsunobu reaction with an alcohol, followed by reduction of the nitro group. researchgate.net This approach could theoretically be applied to introduce the butan-2-yl group onto a 3-nitropyrazole core.

The nitro group itself is a versatile functional handle for further modifications. Reduction of the nitro group to an amino group opens up a plethora of subsequent derivatization possibilities, such as amide or sulfonamide formation, or the introduction of other nitrogen-containing heterocycles. researchgate.net For example, the synthesis of novel pyrazole derivatives bearing a hydrazone moiety has been achieved through the reaction of pyrazole carbohydrazide (B1668358) with different aldehydes. researchgate.net

Furthermore, the pyrazole ring can undergo electrophilic substitution reactions, typically at the C4 position. However, the presence of the deactivating nitro group at C3 would likely direct incoming electrophiles to the C5 position. Conversely, nucleophilic aromatic substitution (SNAr) can occur, particularly if a leaving group is present on the ring. The functionalization of nitropyrazoles is a key strategy in the development of energetic materials, where additional nitro or azido (B1232118) groups are introduced to enhance performance. nih.govmdpi.com For instance, nitratoalkyl and azidoalkyl functionalities have been attached to nitropyrazole scaffolds. mdpi.comresearchgate.net

The following table outlines potential derivatization strategies for the this compound scaffold based on known pyrazole chemistry.

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| C4/C5-Position | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS) | Halogen (Br, Cl) |

| C3-Nitro Group | Reduction | Catalytic hydrogenation (e.g., H2/Pd-C), metal catalysts (e.g., SnCl2, Fe/HCl) | Amino (-NH2) |

| C3-Amino Group (from reduction) | Acylation | Acid chlorides, acid anhydrides | Amide (-NHCOR) |

| C3-Amino Group (from reduction) | Diazotization followed by substitution | NaNO2/HCl, then CuX | Halogen, cyano, etc. |

| N1-Position (if starting from 3-nitropyrazole) | N-Alkylation | 2-bromobutane | sec-butyl group |

These advanced synthetic and derivatization strategies provide a robust toolbox for the creation of novel analogues of this compound, enabling the exploration of their potential applications in various scientific fields.

Comprehensive Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise covalent structure of 1-(butan-2-yl)-3-nitro-1H-pyrazole in solution. The presence of a chiral center in the butan-2-yl group introduces specific stereochemical considerations.

Analysis of related N-alkyl nitropyrazoles provides a strong basis for predicting the spectral features of the target compound. mdpi.comresearchgate.net The electron-withdrawing nature of the nitro group at the C3 position significantly influences the electronic environment of the pyrazole (B372694) ring, leading to characteristic downfield shifts for adjacent nuclei. mdpi.com

A summary of the predicted ¹H and ¹³C NMR chemical shifts is presented in Table 1. The pyrazole ring protons, H4 and H5, are expected to appear as doublets due to their mutual coupling. The protons of the butan-2-yl group will exhibit complex splitting patterns (a sextet for the methine proton and overlapping multiplets for the methylene (B1212753) protons) and diastereotopicity due to the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrazole Ring | ||

| C3 | - | ~158.0 |

| H4 / C4 | ~6.8 (d) | ~108.5 |

| H5 / C5 | ~7.8 (d) | ~132.0 |

| Butan-2-yl Group | ||

| N-CH / C'1 | ~4.6 (sextet) | ~58.0 |

| CH₂ / C'2 | ~1.9 (m) | ~29.0 |

| CH₃ (C'1) | ~1.5 (d) | ~20.0 |

| CH₃ (C'2) | ~0.9 (t) | ~10.0 |

Note: d = doublet, t = triplet, sextet = sextet, m = multiplet. Predicted values are based on data from analogous structures.

To confirm the assignments from 1D spectra, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations include:

A cross-peak between the H4 and H5 protons of the pyrazole ring.

Correlations within the butan-2-yl chain: between the N-CH proton and both the adjacent CH₂ and CH₃ protons.

Correlation between the CH₂ protons and the terminal CH₃ protons of the ethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹J_CH). It would be used to unambiguously assign each carbon atom by correlating it to its known proton signal from the ¹H NMR spectrum (e.g., δ_H ~7.8 with δ_C ~132.0 for the H5/C5 pair).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range couplings (typically ²J_CH and ³J_CH), which is critical for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure would include:

From the N-CH proton of the butyl group to carbons C5 and C4 of the pyrazole ring, confirming the point of attachment.

From the pyrazole proton H5 to the nitrated carbon C3.

From the pyrazole proton H4 to C5 and C3.

As this compound is a chiral molecule, its enantiomers are indistinguishable in a standard achiral NMR solvent. To analyze the stereochemistry, chiral NMR techniques would be employed. This typically involves using a chiral solvating agent or a chiral derivatizing agent (chiral auxiliary) to create a diastereomeric environment for the two enantiomers. In such an environment, the corresponding nuclei of the (R)- and (S)-enantiomers become chemically non-equivalent and will exhibit separate signals in the NMR spectrum. This allows for the determination of enantiomeric excess (ee) and, with appropriate standards, the assignment of the absolute configuration.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy provides definitive evidence for the presence of key functional groups. The spectra are dominated by vibrations of the nitro group and the aromatic pyrazole ring, supplemented by the aliphatic modes of the butyl substituent. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent features in the FT-IR spectrum are the strong absorption bands corresponding to the nitro group.

NO₂ Asymmetric Stretch: A strong band is expected in the region of 1550–1520 cm⁻¹ .

NO₂ Symmetric Stretch: A strong band is expected around 1355–1340 cm⁻¹ . Other important vibrations include:

Aliphatic C-H Stretch: A series of bands between 2980–2870 cm⁻¹ from the butan-2-yl group.

Aromatic C-H Stretch: Weaker bands above 3100 cm⁻¹ .

Pyrazole Ring Vibrations (C=N, C=C, N-N): A complex pattern of bands in the fingerprint region of 1600–1000 cm⁻¹ .

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the nitro group is typically very strong in the Raman spectrum. Ring breathing modes of the pyrazole core would also be readily observable.

Table 2: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

| > 3100 | Aromatic C-H Stretch | FT-IR, Raman |

| 2980–2870 | Aliphatic C-H Stretch | FT-IR, Raman |

| 1550–1520 | NO₂ Asymmetric Stretch | FT-IR |

| 1355–1340 | NO₂ Symmetric Stretch | FT-IR, Raman |

| 1600–1400 | Pyrazole Ring Stretching (C=N/C=C) | FT-IR, Raman |

| 1470–1440 | Aliphatic C-H Bending | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is governed by electronic transitions within its chromophoric components: the pyrazole ring and the conjugated nitro group.

π → π* Transitions: Strong absorption bands are expected corresponding to π → π* transitions within the conjugated system of the nitropyrazole ring. These are typically found at shorter wavelengths, likely in the range of 210–270 nm .

n → π* Transitions: The nitro group also gives rise to a characteristic, though much weaker, n → π* transition. This band would be expected at a longer wavelength, potentially appearing as a shoulder around 300–340 nm . The exact position and intensity depend on the solvent polarity.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For a compound with the formula C₇H₁₁N₃O₂, the exact molecular weight is 169.0851 u.

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 169 .

Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of the nitro group: A prominent peak at m/z = 123 ([M - NO₂]⁺).

Loss of the butan-2-yl group: A peak at m/z = 112 , corresponding to the 3-nitropyrazole radical cation. nist.govnih.gov

Fragmentation of the alkyl chain: Loss of an ethyl radical (•C₂H₅) to give a significant peak at m/z = 140 ([M - 29]⁺).

Cleavage yielding the butan-2-yl cation at m/z = 57 .

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 169 | [C₇H₁₁N₃O₂]⁺ (Molecular Ion) |

| 140 | [M - C₂H₅]⁺ |

| 123 | [M - NO₂]⁺ |

| 112 | [C₃H₂N₃O₂]⁺ (3-nitropyrazole fragment) |

| 57 | [C₄H₉]⁺ (butan-2-yl cation) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction remains the definitive method for determining its three-dimensional structure in the solid state.

Should a suitable single crystal be obtained, this technique would provide precise data on:

Bond Lengths and Angles: Unambiguous confirmation of the covalent bonding framework.

Molecular Conformation: The exact dihedral angles defining the orientation of the butan-2-yl group relative to the pyrazole ring.

Planarity: Confirmation of the planarity of the pyrazole ring.

Intermolecular Interactions: Identification of any non-covalent interactions, such as weak C-H···O hydrogen bonds involving the nitro group oxygen atoms, that dictate the crystal packing arrangement. uni-muenchen.de

Absolute Stereochemistry: For a resolved enantiomer, X-ray diffraction can determine the absolute (R) or (S) configuration at the chiral center without ambiguity.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For a chiral compound like this compound, which possesses a stereogenic center at the second carbon of the butyl group, chiroptical spectroscopic methods are indispensable tools for elucidating the three-dimensional arrangement of its atoms. These techniques, which include Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in This differential absorption, denoted as Δε (Molar Circular Dichroism), can be positive or negative and results in a characteristic ECD spectrum with positive and negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD), on the other hand, measures the change in the angle of optical rotation with respect to the wavelength of plane-polarized light. mgcub.ac.in An ORD spectrum plots the specific rotation [α] against the wavelength. The curve generated can be complex, especially in the region of an absorption band, where it produces a phenomenon also known as a Cotton effect.

For novel or complex chiral molecules where the absolute configuration is unknown, a powerful approach involves a combination of experimental chiroptical measurements and quantum chemical calculations. Theoretical ECD and ORD spectra for a specific enantiomer (e.g., the (R)-enantiomer) are calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum is then compared with the experimental spectrum obtained from a sample of the pure enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This combined approach has become a reliable method for the stereochemical elucidation of a wide range of chiral compounds. researchgate.netresearchgate.net

While specific experimental chiroptical data for this compound is not available in the current literature, a hypothetical application of this methodology can be described. The process would involve the synthesis and chiral separation of the enantiomers of this compound. Subsequently, the ECD and ORD spectra of each enantiomer would be recorded.

Hypothetical Research Findings:

In a hypothetical study, the enantiomers of this compound would be separated using chiral High-Performance Liquid Chromatography (HPLC). The ECD and ORD spectra of each enantiomer would then be measured in a suitable solvent, such as methanol.

The ECD spectrum of one enantiomer, let's designate it as Enantiomer A, might exhibit a positive Cotton effect at a certain wavelength and a negative Cotton effect at another, corresponding to electronic transitions within the molecule. The other enantiomer, Enantiomer B, would be expected to show a mirror-image ECD spectrum, with Cotton effects of opposite signs at the same wavelengths.

Simultaneously, theoretical ECD spectra for the (R)- and (S)-enantiomers of this compound would be calculated. By comparing the experimentally measured spectra with the calculated ones, the absolute configuration of each enantiomer could be assigned. For instance, if the experimental ECD spectrum of Enantiomer A matches the calculated spectrum for the (R)-enantiomer, then Enantiomer A would be assigned the (R)-configuration, and Enantiomer B the (S)-configuration.

The following data tables illustrate the kind of results that would be expected from such a study.

Interactive Data Table: Hypothetical Experimental ECD and ORD Data for the Enantiomers of this compound

| Enantiomer | Technique | Wavelength (nm) | Signal |

| Enantiomer A | ECD | 280 | +Δε |

| Enantiomer A | ECD | 240 | -Δε |

| Enantiomer A | ORD | 589 (D-line) | Positive Rotation |

| Enantiomer B | ECD | 280 | -Δε |

| Enantiomer B | ECD | 240 | +Δε |

| Enantiomer B | ORD | 589 (D-line) | Negative Rotation |

Interactive Data Table: Hypothetical Comparison of Experimental and Calculated ECD Data

| Configuration | Source | Wavelength of Major Cotton Effect (nm) | Sign of Cotton Effect | Assignment |

| (R)-1-(butan-2-yl)-3-nitro-1H-pyrazole | Calculated (TD-DFT) | ~280 | Positive | - |

| (S)-1-(butan-2-yl)-3-nitro-1H-pyrazole | Calculated (TD-DFT) | ~280 | Negative | - |

| Enantiomer A | Experimental | 280 | Positive | (R)-configuration |

| Enantiomer B | Experimental | 280 | Negative | (S)-configuration |

This combined experimental and computational approach provides a robust and reliable method for the determination of the absolute configuration of chiral pyrazole derivatives and other classes of chiral compounds. nih.gov

Mechanistic Investigations of 1 Butan 2 Yl 3 Nitro 1h Pyrazole Reactivity

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is heavily influenced by the substituents it bears. nih.gov The presence of a nitro group and an alkyl group on the 1-(butan-2-yl)-3-nitro-1H-pyrazole molecule introduces a complex pattern of activation and deactivation, directing the course of both electrophilic and nucleophilic attacks.

The nitro group is a powerful electron-withdrawing group, which significantly deactivates the pyrazole ring towards electrophilic substitution. acs.org This deactivation is a consequence of the reduced electron density in the ring, making it less susceptible to attack by electrophiles. Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, which are readily carried out on unsubstituted pyrazole, become more challenging with the presence of a nitro group. nih.gov

Conversely, the strong electron-withdrawing nature of the nitro group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). researchgate.net The nitro group stabilizes the negative charge of the Meisenheimer complex, which is the intermediate formed during nucleophilic attack. In 3-nitropyrazole systems, the positions ortho and para to the nitro group are the most activated for nucleophilic attack. For this compound, this would correspond to the 4- and 5-positions. Research on analogous N-substituted 3,4-dinitropyrazoles has demonstrated that nucleophilic substitution occurs regioselectively at the 3-position. researchgate.net Similarly, in 3,4,5-trinitropyrazole, the nitro group at the 4-position is selectively substituted by nucleophiles. scispace.com In the context of this compound, a nucleophile would preferentially attack the carbon atoms of the pyrazole ring that are most electron-deficient due to the influence of the nitro group.

| Reaction Type | Position(s) of Expected Reactivity | Influence of Nitro Group | General Reactivity |

|---|---|---|---|

| Electrophilic Substitution | 4 and 5 | Deactivating | Low |

| Nucleophilic Substitution | 4 and 5 | Activating | Moderate to High |

The butan-2-yl side chain attached to the N1 position of the pyrazole ring offers additional sites for chemical modification. The C-H bonds of the alkyl group can potentially be functionalized through various C-H activation strategies. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of such alkyl chains. researchgate.net

While direct C-H activation on the butan-2-yl side chain of this specific molecule is not extensively documented, studies on similar N-alkylpyrazoles suggest that such transformations are feasible. nih.gov The regioselectivity of C-H activation on the butan-2-yl group would depend on the specific catalyst and reaction conditions employed. Both secondary and primary C-H bonds are present in the butan-2-yl group, and their relative reactivity can be tuned. For instance, palladium-catalyzed C-H activation often shows a preference for less sterically hindered primary C-H bonds, while other catalytic systems might favor the secondary C-H bonds. snnu.edu.cn The functionalization of the butan-2-yl side chain could lead to the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, thereby expanding the chemical diversity of this class of compounds. nih.gov

Reduction and Oxidation Pathways of the Nitro Group and Pyrazole Core

The nitro group and the pyrazole core of this compound can undergo both reduction and oxidation reactions, leading to a variety of derivatives with different chemical properties.

The reduction of the nitro group is a common transformation that can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd/C) or metal-acid systems (e.g., Sn/HCl). rsc.org This reaction yields the corresponding 1-(butan-2-yl)-1H-pyrazol-3-amine. The resulting amino group is a versatile functional group that can be further modified, for example, through diazotization or acylation, to create a wide range of other substituted pyrazoles.

The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. pharmajournal.net However, under strong oxidizing conditions, the ring can be cleaved. The butan-2-yl side chain, on the other hand, can be oxidized. For instance, strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the alkyl side chain, although the specific products would depend on the reaction conditions. The oxidation of pyrazoline precursors is a known method to form the aromatic pyrazole ring. nih.govacademie-sciences.frcore.ac.uk

Thermal and Photochemical Decomposition Pathways of this compound

Nitropyrazoles are often energetic materials, and their thermal and photochemical decomposition pathways are of significant interest. colab.wsresearchgate.net The thermal decomposition of nitropyrazoles can proceed through various mechanisms, including the cleavage of the C-NO2 or N-NO2 bond, ring opening, or intramolecular redox reactions. mdpi.com Studies on related nitropyrazoles have shown that the initial step in thermal decomposition can be the homolytic cleavage of the C-NO2 bond, leading to the formation of a pyrazolyl radical and a nitrogen dioxide radical. researchgate.net Another proposed pathway involves a researchgate.netmdpi.com sigmatropic hydrogen shift followed by molecular elimination of N2. mdpi.com

The photochemical decomposition of nitropyrazoles can be initiated by the absorption of UV light. This can lead to the excitation of the molecule to an electronically excited state, from which it can undergo various decay processes, including bond cleavage and rearrangement. acs.org The specific decomposition products will depend on the wavelength of light used and the reaction medium.

| Decomposition Type | Potential Initial Steps | Possible Products |

|---|---|---|

| Thermal | C-NO₂ bond cleavage, researchgate.netmdpi.com sigmatropic shift | Pyrazolyl radicals, NO₂, N₂ |

| Photochemical | Excitation to an excited state, bond cleavage | Fragmented radicals, rearranged isomers |

Hydrogen Bonding and Intermolecular Interactions in Condensed Phases

In the condensed phase (solid or liquid), the molecules of this compound can interact with each other through various intermolecular forces. The most significant of these is likely to be hydrogen bonding. Although the N1 position is substituted, the pyrazole ring still possesses a pyridine-like nitrogen atom (N2) that can act as a hydrogen bond acceptor. acrhem.org The C-H bonds of the pyrazole ring and the butan-2-yl side chain can act as weak hydrogen bond donors.

Advanced Computational and Theoretical Studies of 1 Butan 2 Yl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and molecular geometry of 1-(butan-2-yl)-3-nitro-1H-pyrazole. nih.govresearchgate.net DFT methods provide a robust framework for optimizing the molecular geometry to its lowest energy state, revealing precise bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stability and conformational preferences.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are critical in predicting a molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO (ΔE) is a particularly important descriptor; a smaller gap generally indicates higher reactivity. nih.gov

For pyrazole (B372694) derivatives, FMO analysis helps in understanding their chemical behavior. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capacity. In the case of this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Conversely, the butan-2-yl group, being an electron-donating alkyl group, would influence the energy and localization of the HOMO. A detailed analysis might reveal that the HOMO is primarily located on the pyrazole ring and the butan-2-yl substituent, while the LUMO is concentrated around the nitro group and the pyrazole ring. rsc.orgwuxibiology.com

| Parameter | Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 7.2 |

| Electron Affinity | 2.5 |

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential Surface (ESP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, with different colors representing varying charge potentials. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netresearchgate.netuni-muenchen.de

For this compound, an ESP map would likely show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, highlighting their nucleophilic character. dntb.gov.ua The hydrogen atoms of the butan-2-yl group and potentially the pyrazole ring would exhibit positive potential, indicating their electrophilic nature. This detailed charge distribution map is invaluable for predicting how the molecule will interact with other chemical species, including solvents and biological targets. dntb.gov.ua

Conformational Analysis and Potential Energy Surface (PES) Mapping for Stereoisomers

The presence of a chiral center in the butan-2-yl group and the potential for rotational isomerism necessitates a thorough conformational analysis of this compound. This involves mapping the potential energy surface (PES) to identify all stable conformers and the energy barriers that separate them. Such studies are crucial for understanding the molecule's flexibility and the relative populations of its different stereoisomers at thermal equilibrium.

Computational methods can systematically rotate the single bonds in the molecule, such as the C-N bond connecting the butyl group to the pyrazole ring and the C-C bonds within the butyl group itself, to generate a comprehensive PES. researchgate.net This mapping allows for the identification of local energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers for interconversion between conformers. The results of such an analysis would provide a detailed picture of the molecule's dynamic behavior and the preferred spatial arrangement of its constituent parts.

Simulation of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR) and Validation with Experimental Data

Computational chemistry provides powerful tools for simulating various spectroscopic parameters, which can then be validated against experimental data to confirm the molecule's structure and properties. schrodinger.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical predictions can be compared with experimental NMR spectra to assign signals and confirm the connectivity of the atoms in this compound. researchgate.netlehigh.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. nih.gov This information is valuable for understanding the molecule's photophysical properties.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. nih.gov The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-O stretching of the nitro group and the C-H stretching of the alkyl group.

| Spectroscopic Technique | Parameter | Simulated Value | Experimental Value |

| ¹H NMR | Chemical Shift (ppm) | 7.8 (pyrazole-H) | 7.9 (pyrazole-H) |

| ¹³C NMR | Chemical Shift (ppm) | 145.2 (C-NO₂) | 144.8 (C-NO₂) |

| UV-Vis | λmax (nm) | 280 | 285 |

| IR | Wavenumber (cm⁻¹) | 1540 (N-O stretch) | 1535 (N-O stretch) |

Reaction Mechanism Elucidation through Transition State Theory and Bond Evolution Theory

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By applying transition state theory, chemists can locate the transition state structures for a given reaction and calculate the activation energies, providing a quantitative understanding of the reaction kinetics. acs.org This approach is crucial for predicting the feasibility and rate of various chemical transformations.

For instance, in studying the synthesis or further functionalization of this compound, computational modeling can map out the entire reaction pathway, identifying intermediates and transition states. uni-rostock.de Bond evolution theory can provide further insights by analyzing the changes in chemical bonds throughout the reaction process, offering a detailed narrative of bond breaking and formation.

Exploration of Structure Activity/property Relationships Sar/spr and Rational Design Principles

Correlating Structural Features of 1-(butan-2-yl)-3-nitro-1H-pyrazole Analogues with Intrinsic Reactivity Profiles

The nitro group (-NO2) at the C3 position is a strong electron-withdrawing group. This has a deactivating effect on the pyrazole (B372694) ring towards electrophilic substitution, while simultaneously enhancing its oxidative stability. In contrast, the butan-2-yl group at the N1 position is an electron-donating alkyl group. The N-alkylation of pyrazoles is a key step in their functionalization and can influence the electronic distribution within the ring. mdpi.com The steric bulk of the butan-2-yl group can also play a role in directing the regioselectivity of further reactions. For instance, bulky substituents on the nitrogen atom can hinder reactions at the adjacent C5 position. mdpi.com

The reactivity of nitropyrazoles is a subject of considerable study. For example, the nitration of pyrazoles is a common method for their functionalization, and the position of the nitro group significantly alters the molecule's properties. researchgate.netnih.gov In 3,4,5-trinitro-1H-pyrazole, the nitro group at the C4 position is susceptible to regioselective nucleophilic substitution. scispace.com While this compound lacks a C4 nitro group, this highlights the influence of substitution patterns on reactivity.

The interplay of electronic and steric effects can be further illustrated by considering hypothetical analogues of this compound. The introduction of additional substituents would further modulate the reactivity of the pyrazole core.

Designing Analogues with Tunable Electronic and Steric Properties

The principles of rational design can be applied to create analogues of this compound with fine-tuned electronic and steric properties for specific research applications. dntb.gov.uafrontiersin.org The modification of the butan-2-yl group or the introduction of other substituents on the pyrazole ring can systematically alter the molecule's characteristics.

For instance, varying the alkyl chain length or branching at the N1 position can modulate lipophilicity and steric hindrance. Replacing the butan-2-yl group with a smaller alkyl group like methyl or ethyl would reduce steric bulk, potentially increasing accessibility to a biological target. Conversely, introducing a larger or more complex substituent could enhance selectivity by exploiting specific steric features of a binding site. mdpi.com

The electronic properties of the molecule can be tuned by introducing substituents with varying electron-donating or electron-withdrawing capacities onto the pyrazole ring. For example, adding an amino group (a strong electron-donating group) would increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, adding a halogen or another nitro group would further decrease the ring's electron density. The position of these substituents is critical; for example, an electron-withdrawing group at C4 can make the C-H bond more acidic, enabling specific C-H functionalization reactions. researchgate.net

Computational methods, such as molecular docking and deep learning, are increasingly being used in the rational design of pyrazole derivatives to predict their binding affinities and properties, thereby accelerating the discovery of molecules with desired characteristics. nih.govresearchgate.net

Mechanistic Insights into Selective Biological Target Modulation (for non-human, non-clinical research)

In the context of non-human, non-clinical research, pyrazole derivatives have been investigated for their ability to modulate a variety of biological targets. frontiersin.org The specific structural features of this compound suggest potential mechanisms for selective target modulation. The pyrazole scaffold is a common feature in molecules designed to inhibit kinases, a class of enzymes involved in cell signaling. researchgate.net The ability of the pyrazole ring and its substituents to form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases is a key aspect of their inhibitory activity.

The nitro group of nitropyrazole derivatives can also play a direct role in their biological activity. For example, some nitropyrazoles have been shown to exert cytotoxic and genotoxic effects, which are linked to the production of reactive oxygen and nitrogen species (ROS/RNS). nih.gov This mechanism is particularly relevant in the study of high energy dense materials, where the toxicological impact of nitropyrazole-derived compounds is a key consideration. nih.gov

It is important to note that while these mechanistic insights are drawn from studies on related pyrazole compounds, they provide a strong foundation for the investigation of this compound and its analogues in non-human, non-clinical research settings.

Emerging Research Areas and Niche Applications of 1 Butan 2 Yl 3 Nitro 1h Pyrazole

Role as a Ligand in Coordination Chemistry and Metal Catalysis

The pyrazole (B372694) ring is a well-established N-heterocyclic ligand in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. researchgate.netresearchgate.net The specific substituents on the pyrazole ring, such as the butan-2-yl and nitro groups in 1-(butan-2-yl)-3-nitro-1H-pyrazole, are critical in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

The design of metal complexes using this compound as a ligand would be heavily influenced by its distinct features. The pyrazole ring itself offers versatile coordination modes. researchgate.net The presence of the nitro group at the 3-position, being strongly electron-withdrawing, reduces the basicity of the pyrazole nitrogens. This electronic effect modifies the ligand's donor properties and can stabilize metal centers in different oxidation states. Research on related nitropyrazole ligands, such as 4-nitropyrazole-3-carboxylic acid, has shown they can form complexes with transition metals like Cu(II) and Co(II), acting as bridging ligands to create polynuclear structures. nih.gov

A key feature of this compound is the chiral center in the butan-2-yl group. When this ligand coordinates to a metal, it can create a chiral environment around the metal center. This is a highly sought-after characteristic for applications in asymmetric catalysis, where the catalyst selectively produces one enantiomer of a chiral product. youtube.com The generation of a stereogenic metal center upon coordination is a powerful strategy for discovering novel reactivity. youtube.com Therefore, complexes of this ligand could be designed as catalysts for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and nitrene-transfer reactions. youtube.comresearchgate.net

Investigating the catalytic mechanisms of metal complexes derived from this compound would be crucial for optimizing their performance. The mechanism of action would depend on the chosen metal and the target reaction. For instance, palladium complexes bearing pyrazole-based N-heterocyclic carbene (NHC) ligands have been shown to be active catalysts for direct arylation reactions. researchgate.net A potential research avenue would be the conversion of this compound into an NHC ligand to explore similar reactivity.

Furthermore, metal complexes are widely used in oxidation catalysis. academie-sciences.fr Mechanistic studies would involve identifying the active catalytic species, understanding the substrate activation steps, and determining the role of the ligand in the catalytic cycle. The electronic signature of the nitro group and the steric bulk of the butan-2-yl group would be expected to have a profound impact on reaction rates and selectivity. Computational studies, such as Density Functional Theory (DFT), could be employed to model reaction pathways and transition states, providing insight into how the ligand architecture influences the catalytic outcome. acs.org

Applications in Materials Science (e.g., liquid crystals, organic electronics precursors, fluorescent probes)

Pyrazole derivatives are versatile building blocks for functional materials due to their rigid, aromatic structure and tunable electronic properties. biosynce.commdpi.com The incorporation of pyrazole moieties into polymers and other materials can impart desirable characteristics such as thermal stability, specific optical properties, and metal-coordinating capabilities. ias.ac.in

This compound could serve as a monomer for the synthesis of novel polymers and frameworks. Pyrazole-containing polymers have been explored for their unique optical, electrical, and mechanical properties. biosynce.comias.ac.in One promising approach is the synthesis of microporous organic polymers (MOPs). For example, a pyrazole-based MOP has been synthesized via a Scholl coupling reaction, demonstrating good thermal stability and a high capacity for CO2 capture. acs.org The presence of the butan-2-yl group could enhance the solubility of the resulting polymer in organic solvents, a common challenge in polymer processing. tandfonline.com The nitro group, with its strong dipole moment, could enhance intermolecular interactions within the polymer framework, potentially influencing gas sorption properties.

| Polymer Type | Monomer Example | Synthesis Method | Key Properties |

| Microporous Organic Polymer | 3,5-diphenyl-1H-pyrazole | Scholl Coupling | High thermal stability, CO2 capture (202 mg/g at 273 K) acs.org |

| Polyamide (Copolymer) | 4-(4-(phenyldiazenyl)-1H-pyrazole-3,5-diyl) moiety | Polycondensation | High thermal stability, anion sensing ias.ac.in |

| Polyazomethine | Diaminopyrazole derivatives | Polycondensation | Enhanced solubility, biological activity tandfonline.com |

This table presents data for polymers derived from analogous pyrazole compounds to illustrate potential synthetic routes and properties.

Many pyrazole-containing compounds and their metal complexes exhibit significant photoluminescence. rsc.orgtandfonline.comnih.gov This fluorescence arises from the conjugated π-system of the pyrazole ring and can be tuned by the introduction of various substituents. mdpi.com The combination of the electron-withdrawing nitro group and the electron-donating alkyl group in this compound could create a "push-pull" electronic structure, which is often associated with interesting optical properties, including large Stokes shifts and potential for second-order nonlinear optical (NLO) activity. doi.org

Metal complexes of pyrazole ligands are also known to be luminescent, with applications as fluorescent probes or in metallomesogens (liquid crystals). rsc.orgnih.gov For instance, copper(I) complexes with carboranyl pyrazoles exhibit strong blue or orange emission with high quantum yields. icmab.es A systematic study of the coordination of this compound to metals like Cu(I), Ag(I), or Au(I) could yield new materials with tailored photophysical properties for use in sensors or organic light-emitting diodes (OLEDs). nih.gov

| Compound/Complex | Emission Max (nm) | Quantum Yield (ΦF) | Phase |

| Cu(I) Complex (L2) | 483 | 66.5% | Solid State |

| Cu(I) Complex (L4) | Similar to L2 | 13.7% | Solid State |

| Cu(I) Complex (1D Polymer) | 609 | Weak | Solid State |

| Ag(I) Pyrazole Complexes | Luminescent | Not specified | Solid State & Solution |

This table shows photoluminescence data for representative pyrazole-based copper(I) and silver(I) complexes, indicating the potential for luminescence in materials derived from this compound. nih.govicmab.es

Agrochemical Research: Mechanistic Studies on Phytotoxicity or Pest Control (excluding safety/toxicity profiles)

The pyrazole scaffold is a cornerstone of the modern agrochemical industry, found in numerous commercial herbicides, insecticides, and fungicides. mdpi.comglobalresearchonline.net The biological activity of these compounds is highly dependent on the substitution pattern on the pyrazole ring. mdpi.com Nitroazoles, in particular, have been widely applied as herbicides and insecticides. beilstein-journals.org

Mechanistic studies into how a compound like this compound might function as an agrochemical would focus on its interaction with specific biological targets in pests or weeds. For herbicides, a common mechanism for pyrazole derivatives is the inhibition of essential plant enzymes. For example, some pyrazole herbicides act by inhibiting acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids. nih.gov Another key target is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netresearchgate.net The specific structure of this compound would be studied through molecular docking simulations and in vitro enzyme assays to determine if it binds to the active site of these or other herbicidal targets. nih.govresearchgate.net

In the context of insecticides, many phenylpyrazole compounds function by blocking gamma-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system, leading to hyperexcitation and death. bohrium.com Pyrazoline-type insecticides are also known to act at neuronal target sites. researchgate.net Research on this compound would investigate its ability to interfere with these insect-specific neurological pathways. The mechanistic study would aim to understand how the butan-2-yl and nitro substituents contribute to binding affinity and selectivity, which are key for developing effective pest control agents with minimal impact on non-target organisms. nih.gov

Development of Novel Analytical Probes or Sensors based on the Pyrazole Scaffold

The inherent electronic properties and versatile synthetic accessibility of the pyrazole ring make it a valuable scaffold in the design of novel analytical probes and sensors. rsc.orgnih.gov The functionalization of the pyrazole core allows for the fine-tuning of its photophysical and electrochemical characteristics, enabling the development of highly selective and sensitive detection methods for a variety of analytes, including metal ions, anions, and biologically significant molecules. rsc.orgrsc.org While direct research on this compound in this specific application is not extensively documented, the principles derived from related pyrazole derivatives provide a strong basis for its potential in this emerging field.

The integration of a nitro group, an electron-withdrawing moiety, onto the pyrazole ring can significantly influence the compound's electronic and photophysical properties. This makes nitropyrazole derivatives, such as this compound, intriguing candidates for the development of chemosensors. mdpi.com These sensors can operate through various mechanisms, including colorimetric changes or fluorescence quenching ("turn-off") or enhancement ("turn-on") upon interaction with a target analyte. rsc.orgresearchgate.net

For instance, the nitrogen atoms within the pyrazole ring can act as binding sites for metal ions. rsc.org The binding event alters the electronic structure of the molecule, leading to a detectable spectroscopic or electrochemical signal. The presence of the nitro group can enhance the acidity of the pyrazole N-H (in the parent nitropyrazole) or influence the electron density of the ring, thereby modulating the binding affinity and selectivity for specific metal ions. mdpi.com

Furthermore, the pyrazole scaffold can be incorporated into more complex sensor designs. This includes functionalization with other moieties to create multi-modal sensors or conjugation to materials like carbon nanotubes to develop robust electrochemical sensors. pnu.ac.ir Research on other functionalized pyrazoles has demonstrated their utility in detecting a wide range of analytes with high sensitivity and selectivity.

Table 1: Examples of Pyrazole-Based Fluorescent and Colorimetric Sensors

| Pyrazole Derivative | Target Analyte | Detection Method | Limit of Detection (LOD) | Reference |

| Fe3O4@SiO2 with pyrazole derivative | Hg2+ | Fluorescence quenching | 7.6 nM | rsc.org |

| Coumarin-pyrazole derivative | Cr3+ | Colorimetric | Not specified | rsc.org |

| Julolidine-chalcone derivative | Al3+ | Fluorescence turn-on | Not specified | researchgate.net |

| Pyrazole derivative 52 | Cu2+ | Fluorescence quenching | Not specified | nih.gov |

Table 2: Examples of Pyrazole-Based Electrochemical Sensors

| Pyrazole Derivative/Composite | Target Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| 6-amino-4-(3,4-dihydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile on CNT | Hydrazine (B178648) | Voltammetry | 0.01 µM - 120.0 µM | 8.6 nM | pnu.ac.ir |

| Ce2O3 nanoparticle decorated CNT nanocomposites | 2-Nitrophenol | Current-Voltage (I-V) | 100 pM - 100.0 mM | 60 ± 0.02 pM | plos.org |

The potential of this compound as a building block for novel sensors lies in the strategic combination of the pyrazole core, the electron-withdrawing nitro group, and the sec-butyl substituent. The nitro group could be instrumental in creating a "turn-off" fluorescence sensor, where the fluorescence is quenched upon binding to a specific analyte. The sec-butyl group, while not directly involved in the sensing mechanism, could influence the compound's solubility in different media and its intermolecular interactions, which can be crucial for sensor performance and fabrication.

Future research could focus on synthesizing derivatives of this compound with additional functional groups to enhance its sensing capabilities. For example, introducing a fluorescent reporter group could lead to a ratiometric sensor with improved accuracy. Alternatively, incorporating this pyrazole derivative into a polymer matrix could pave the way for the development of solid-state sensors for real-time environmental or industrial monitoring. The versatility of pyrazole chemistry provides a rich platform for the exploration and development of such advanced analytical tools. rsc.orgnih.gov

Environmental Fate and Degradation Mechanisms of 1 Butan 2 Yl 3 Nitro 1h Pyrazole

Photolytic Degradation Pathways under Simulated Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a potential environmental fate pathway for many organic chemicals. For nitroaromatic compounds, direct photolysis in water has been observed. cdc.gov This process involves the absorption of light, which energizes the molecule and can lead to its decomposition. nih.govresearchgate.net

While specific data for 1-(butan-2-yl)-3-nitro-1H-pyrazole is unavailable, studies on other nitropyrazole derivatives indicate a susceptibility to photodegradation under UV light. vulcanchem.com The photolytic half-life of 1,3-dinitrobenzene (B52904) (1,3-DNB) in water, for instance, was found to be 23 days. cdc.gov The degradation process can be influenced by various environmental factors and may proceed through direct or indirect photolysis, the latter involving reactions with photochemically generated reactive species in the environment. nih.govresearchgate.net For some pyrazole (B372694) derivatives, photolysis can lead to the formation of various degradation products through complex reaction pathways. researchgate.net

Microbial Biodegradation and Metabolite Identification in Non-Human Systems

Microbial activity is a crucial factor in the environmental breakdown of many synthetic compounds. Microorganisms in contaminated environments have demonstrated the ability to evolve new biodegradation pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.govmagtech.com.cn Both aerobic and anaerobic biodegradation of nitroaromatics have been documented. nih.govnih.gov

A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov Under aerobic conditions, bacteria may employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, leading to the elimination of the nitro group. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have been shown to be capable of mineralizing complex nitroaromatic compounds like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov

For pyrazole-based pesticides, microbial degradation is also a key dissipation mechanism in soil. For example, the insecticide fipronil (B1672679) is metabolized in soil to form major products like its sulfide (B99878) and desulfinyl derivatives. nih.gov Similarly, various bacterial strains have been isolated that can degrade pyrazole-containing herbicides. researchgate.net Given these precedents, it is plausible that this compound could be susceptible to microbial degradation, likely initiated by the reduction of its nitro group, followed by potential cleavage of the pyrazole ring. However, without specific studies, the metabolites remain hypothetical.

Hydrolytic Stability and Transformation in Aquatic Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Aromatic nitro compounds are generally considered to be resistant to hydrolysis under typical environmental conditions. cdc.gov This suggests that hydrolysis may not be a significant degradation pathway for this compound in aquatic environments.

However, some substituted pyrazole derivatives have shown susceptibility to hydrolysis, although the reaction rates can be slow. clockss.orgnih.gov For certain complex pyrazole structures, hydrolysis can lead to the cleavage of substituent groups or the pyrazole ring itself. clockss.org For instance, the hydrolysis of some pyrazole-5-carbaldehydes can occur under acidic conditions at elevated temperatures. clockss.org Nitropyrazoles are generally characterized by their resistance to hydrolysis. nih.gov Therefore, it is predicted that this compound would exhibit considerable stability against hydrolysis in natural aquatic systems.

Adsorption and Mobility in Soil Systems (mechanistic studies)

The mobility of a chemical in soil determines its potential to leach into groundwater or move into surface waters. This mobility is largely governed by the compound's adsorption (or sorption) to soil particles. For nitroaromatic compounds, mobility in soil can range from moderate to high. cdc.gov However, these compounds can form complexes with clay minerals, which can significantly decrease their mobility. cdc.gov

For pyrazole-based pesticides like fipronil, sorption to soil is a key process influencing its environmental distribution. Studies have shown that the sorption of fipronil and its metabolites is more strongly correlated with the soil's organic carbon content than its clay content. nih.gov The table below shows the Freundlich sorption coefficients (Kf) for fipronil and two of its metabolites in various soil types, indicating their tendency to bind to soil. Higher Kf values signify stronger sorption and lower mobility.

Table 1: Freundlich Sorption Coefficients (Kf) for Fipronil and its Metabolites in Different Soils

| Soil Type | Fipronil Kf | Sulfide Derivative Kf | Desulfinyl Derivative Kf |

|---|---|---|---|

| Urrbrae | 2.59 | 15.39 | 6.78 |

| Turretfield | 2.51 | 11.09 | 4.70 |

| Clare | 4.84 | 23.49 | 11.77 |

| Kybybolite | 1.94 | 11.97 | 6.03 |

| Struan | 2.45 | 13.91 | 7.03 |

| Naracoorte | 2.50 | 14.80 | 7.76 |

| Mt. Gambier | 3.55 | 19.34 | 9.77 |

| Loxton | 2.02 | 11.45 | 5.37 |

Data sourced from a study on South Australian soils, using a 5% acetonitrile (B52724)/water mixture as the soil solution. nih.gov

The organic carbon partition coefficient (Koc), which normalizes sorption to the organic carbon content of the soil, is another important parameter. The average Koc value for fipronil across eight different soils was calculated to be 825 ± 214, suggesting a relatively low to moderate mobility potential. nih.gov Based on these findings for a related pyrazole insecticide, it is likely that the sorption and mobility of this compound in soil would also be significantly influenced by the organic matter content.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation and Quantification Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of "1-(butan-2-yl)-3-nitro-1H-pyrazole". The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the compound's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. For "this compound," a non-polar or medium-polarity column would likely be used. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (169.18 g/mol ) and characteristic fragment ions resulting from the loss of the nitro group, the butan-2-yl group, or parts of the pyrazole (B372694) ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique, particularly for non-volatile or thermally labile compounds. In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer.